Cas no 849239-85-6 (4-(4-Chlorophenyl)-3-methylbenzoic acid)

4-(4-Chlorophenyl)-3-methylbenzoic acid is a substituted benzoic acid derivative featuring a chlorophenyl and methyl group at the 4- and 3-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural properties, including the electron-withdrawing chloro group and the steric influence of the methyl substituent, make it valuable for modifying reactivity in coupling reactions or as a building block for more complex molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its purity and consistent performance are critical for research and industrial applications requiring precise chemical transformations.
4-(4-Chlorophenyl)-3-methylbenzoic acid structure
849239-85-6 structure
Product Name:4-(4-Chlorophenyl)-3-methylbenzoic acid
CAS No:849239-85-6
MF:C14H11ClO2
MW:246.688943147659
MDL:MFCD18319921
CID:1037934
PubChem ID:21058220
Update Time:2025-05-20

4-(4-Chlorophenyl)-3-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid
    • 4-(4-chlorophenyl)-3-methylbenzoic acid
    • ZIB23985
    • 849239-85-6
    • DTXSID70610392
    • CS-0209215
    • 4'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
    • MFCD18319921
    • SCHEMBL1131951
    • BS-24182
    • 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylicacid
    • 4-(4-Chlorophenyl)-3-methylbenzoic acid
    • MDL: MFCD18319921
    • Inchi: 1S/C14H11ClO2/c1-9-8-11(14(16)17)4-7-13(9)10-2-5-12(15)6-3-10/h2-8H,1H3,(H,16,17)
    • InChI Key: MPNRRVPAQIKJIW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=CC(C(=O)O)=CC=1C

Computed Properties

  • Exact Mass: 246.04500
  • Monoisotopic Mass: 246.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 387.7±30.0 °C at 760 mmHg
  • Flash Point: 188.3±24.6 °C
  • PSA: 37.30000
  • LogP: 4.01360
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-(4-Chlorophenyl)-3-methylbenzoic acid Security Information

4-(4-Chlorophenyl)-3-methylbenzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-(4-Chlorophenyl)-3-methylbenzoic acid Pricemore >>

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4-(4-Chlorophenyl)-3-methylbenzoic acid Production Method

4-(4-Chlorophenyl)-3-methylbenzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:849239-85-6)4-(4-Chlorophenyl)-3-methylbenzoic acid
Order Number:A1181445
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:47
Price ($):326.0
Email:sales@amadischem.com

Additional information on 4-(4-Chlorophenyl)-3-methylbenzoic acid

Professional Introduction to 4-(4-Chlorophenyl)-3-methylbenzoic Acid (CAS No. 849239-85-6)

4-(4-Chlorophenyl)-3-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 849239-85-6, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative has garnered attention due to its unique structural properties and potential applications in drug development and biochemical studies.

The molecular structure of 4-(4-Chlorophenyl)-3-methylbenzoic acid consists of a benzoic acid core substituted with a 4-chlorophenyl group at the 4-position and a methyl group at the 3-position. This specific arrangement of functional groups contributes to its distinct chemical behavior and reactivity, making it a valuable intermediate in synthetic organic chemistry. The presence of the chloro substituent enhances its interaction with biological targets, which is a critical factor in pharmaceutical design.

In recent years, there has been growing interest in the exploration of benzoic acid derivatives for their pharmacological properties. Studies have demonstrated that compounds with similar structural motifs exhibit promising activities in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer effects. The 4-(4-Chlorophenyl)-3-methylbenzoic acid molecule, with its optimized substitution pattern, is being investigated for its potential role in these therapeutic contexts.

One of the most intriguing aspects of 4-(4-Chlorophenyl)-3-methylbenzoic acid is its ability to modulate biological pathways through selective interactions with enzymes and receptors. Research has shown that this compound can inhibit certain key enzymes involved in inflammatory responses, such as COX-2 and LOX. By targeting these enzymes, it may offer a novel approach to treating chronic inflammatory diseases without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of 4-(4-Chlorophenyl)-3-methylbenzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve the desired substitution pattern efficiently. These synthetic methodologies not only highlight the compound's synthetic accessibility but also underscore the importance of modern chemical techniques in drug discovery.

Evaluation of the pharmacokinetic properties of 4-(4-Chlorophenyl)-3-methylbenzoic acid has revealed promising characteristics for drug development. Preliminary studies indicate that it exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for further development into an oral therapeutic agent. Additionally, its solubility profile in both aqueous and organic solvents makes it suitable for formulation into various dosage forms.

The role of computational chemistry in understanding the behavior of 4-(4-Chlorophenyl)-3-methylbenzoic acid cannot be overstated. Molecular modeling techniques have been utilized to predict its binding interactions with biological targets, providing insights into its mechanism of action. These computational studies have complemented experimental investigations by offering a rational basis for designing derivatives with enhanced pharmacological properties.

In conclusion, 4-(4-Chlorophenyl)-3-methylbenzoic acid (CAS No. 849239-85-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, coupled with promising preclinical data, make it a compelling candidate for further investigation. As research continues to uncover new applications for this benzoic acid derivative, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:849239-85-6)4-(4-Chlorophenyl)-3-methylbenzoic acid
A1181445
Purity:99%
Quantity:5g
Price ($):326.0
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